![molecular formula C25H31N5O3S2 B12150267 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12150267.png)
3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C25H31N5O3S2 and its molecular weight is 513.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel addition to the class of thiazolidinone derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular structure of the compound includes several key features:
- Thiazolidinone moiety : Known for its ability to interact with various biological targets.
- Pyrido-pyrimidine core : Imparts stability and potential for further chemical modifications.
- Piperazine derivative : Enhances solubility and bioavailability.
The molecular formula is C24H30N4O3S, with a molecular weight of approximately 442.6 g/mol. The presence of sulfur in the thiazolidinone structure contributes to its unique reactivity profile.
Biological Activity
Preliminary studies indicate that this compound exhibits several significant biological activities:
Antimicrobial Activity
Research has highlighted the antimicrobial potential of thiazolidinone derivatives. For example, compounds similar to this one have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) for related thiazolidinones have been recorded as low as 0.5 µg/mL against S. aureus .
Antibiofilm Properties
The compound's ability to inhibit biofilm formation has been documented. In studies involving thiazolidinone derivatives, certain compounds demonstrated over 50% reduction in biofilm formation at concentrations equal to their MICs . This suggests that the compound may target bacterial signaling pathways critical for biofilm development.
Cytotoxicity and Anticancer Activity
The biological activity of the compound extends into anticancer research. Thiazolidinones have been explored for their ability to inhibit ribonucleotide reductase (RR), an essential enzyme in DNA synthesis. For example, Triapine (a related thiosemicarbazone) has shown promising results in clinical trials against pancreatic cancer . While specific data on this compound's anticancer efficacy is limited, its structural similarities suggest potential activity that warrants further investigation.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in bacterial metabolism and cell wall synthesis.
- Interaction with nucleic acids : The pyrido-pyrimidine structure may facilitate interactions with DNA or RNA, disrupting replication or transcription processes.
Case Studies and Research Findings
Recent literature has documented various studies focusing on thiazolidinone derivatives:
- Antibacterial Studies : A series of thiazolidinones were tested for their antibacterial properties, revealing that modifications in their structure significantly influenced their activity against S. epidermidis and other strains .
- Biofilm Inhibition : Specific thiazolidinones were tested for their antibiofilm activity against Pseudomonas aeruginosa, showing promising results at concentrations that are clinically relevant .
- Cytotoxicity Assays : Investigations into the cytotoxic effects of thiazolidinones on cancer cell lines suggest a potential role in cancer therapy, particularly through the modulation of metabolic pathways involved in cell proliferation .
Comparative Analysis
A comparison with structurally similar compounds reveals unique aspects of this compound's biological profile:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 4-(1H-purin-6-yl)piperazine-1-carboxylate | Contains purine structure | Different pharmacological profile |
Ethyl 4-amino-piperazine derivatives | Varying substitutions on piperazine | Different biological activities |
5-Thioxo-pyrimidine derivatives | Thioxo group present | Variation in reactivity and biological targets |
This table illustrates how the distinct combination of functional groups in our compound may lead to unique interactions and therapeutic applications compared to other known compounds.
Properties
Molecular Formula |
C25H31N5O3S2 |
---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H31N5O3S2/c1-17-7-8-21-26-22(28-11-9-27(10-12-28)13-14-31)19(23(32)29(21)16-17)15-20-24(33)30(25(34)35-20)18-5-3-2-4-6-18/h7-8,15-16,18,31H,2-6,9-14H2,1H3/b20-15- |
InChI Key |
IDWPOSYILNJREW-HKWRFOASSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)N5CCN(CC5)CCO)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCCC4)N5CCN(CC5)CCO)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.